Mebutamate (CAS 64-55-1), chemically identified as 2-sec-butyl-2-methylpropane-1,3-diyl dicarbamate, is a specialized biscarbamate derivative utilized primarily as an analytical reference standard and a pharmacological model compound [1]. Characterized by a moderate lipophilicity (LogP ~1.4) and a defined melting point range of 77–79 °C, it serves as a critical structural analog in carbamate library synthesis and structure-activity relationship (SAR) studies[1]. For industrial and laboratory procurement, mebutamate is selected over more common carbamates when workflows require its specific physicochemical profile, including its distinct solubility parameters and established stability in polar organic solvents, which are essential for reproducible assay formulation and thermal processing evaluations [2].
Procurement substitution of mebutamate with its closest structural analog, meprobamate (CAS 57-53-4), frequently leads to formulation failures and analytical discrepancies [1]. The structural difference—a sec-butyl group in mebutamate versus an n-propyl group in meprobamate—fundamentally alters the compound's thermal and solvation behavior [2]. Meprobamate possesses a significantly higher melting point (104–106 °C) and greater aqueous solubility (~3400 mg/L), making it an unsuitable surrogate for mebutamate (77–79 °C; ~1000 mg/L) in temperature-sensitive manufacturing processes like hot-melt extrusion or in lipophilic extraction protocols[REFS-1, REFS-2]. Furthermore, in biological models, meprobamate lacks the specific antihypertensive profile of mebutamate, rendering head-to-head substitution in cardiovascular-CNS axis research invalid [3].
Mebutamate exhibits a significantly lower melting point compared to its primary structural analog, meprobamate, which directly impacts its suitability for thermal processing applications such as hot-melt extrusion[1]. The ~25–29 °C reduction in melting temperature allows mebutamate to be processed at lower thermal thresholds, minimizing the risk of heat-induced degradation in co-formulated excipients [2].
| Evidence Dimension | Melting Point |
| Target Compound Data | 77–79 °C |
| Comparator Or Baseline | Meprobamate (104–106 °C) |
| Quantified Difference | 25–29 °C lower melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
Enables lower-temperature processing in solid dispersion formulations, reducing thermal stress on sensitive co-formulated materials.
The substitution of the n-propyl group with a sec-butyl group renders mebutamate significantly less soluble in water than meprobamate [REFS-1, REFS-2]. This necessitates the use of polar organic co-solvents (e.g., methanol or acetone) for mebutamate stock solutions, whereas meprobamate can often be formulated in purely aqueous or low-solvent systems at higher concentrations [1].
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | ~1000 mg/L |
| Comparator Or Baseline | Meprobamate (~3400 mg/L) |
| Quantified Difference | 3.4-fold lower aqueous solubility |
| Conditions | Aqueous dissolution at 25 °C |
Dictates the mandatory inclusion of organic co-solvents during assay preparation and limits the maximum concentration in purely aqueous delivery systems.
Mebutamate demonstrates a higher octanol-water partition coefficient (LogP) than meprobamate, reflecting enhanced lipophilicity[REFS-1, REFS-3]. This property alters its retention time in reverse-phase liquid chromatography and influences its extraction efficiency during sample preparation, requiring adjusted solvent gradients compared to standard meprobamate protocols [3].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | 1.40 |
| Comparator Or Baseline | Meprobamate (0.70 - 0.89) |
| Quantified Difference | ~0.5 to 0.7 log unit increase in lipophilicity |
| Conditions | Standard LogP calculation/experimental derivation |
Requires specific adjustments to reverse-phase HPLC gradients and non-polar solvent extraction protocols when transitioning from meprobamate.
While both compounds act as allosteric modulators at the GABA-A receptor, mebutamate possesses a distinct antihypertensive effect not observed with meprobamate[1]. In controlled studies, mebutamate induces measurable reductions in blood pressure alongside its sedative effects, whereas meprobamate functions almost exclusively as an anxiolytic and sedative without significant hypotensive action [1].
| Evidence Dimension | Primary Pharmacological Action |
| Target Compound Data | Sedative with active antihypertensive (blood pressure lowering) properties |
| Comparator Or Baseline | Meprobamate (Sedative/anxiolytic without significant antihypertensive efficacy) |
| Quantified Difference | Presence vs. absence of significant hypotensive activity |
| Conditions | In vivo cardiovascular and central nervous system monitoring |
Crucial for researchers selecting a model compound to study the intersection of GABAergic sedation and systemic blood pressure regulation.
Due to its specific LogP (1.40) and distinct chromatographic retention profile, mebutamate is procured as a critical analytical reference standard in LC-MS and GC-MS workflows. It enables forensic and clinical laboratories to accurately differentiate biscarbamate derivatives, preventing misidentification with meprobamate or carisoprodol in complex biological matrices [REFS-1, REFS-2].
Mebutamate's lower melting point (77–79 °C) makes it an ideal model active pharmaceutical ingredient (API) for evaluating low-temperature hot-melt extrusion processes. Industrial formulators procure this compound to test polymer-excipient compatibility at temperatures that would fail to melt higher-melting analogs like meprobamate (104–106 °C) [REFS-1, REFS-2].
As a precursor featuring a sec-butyl substitution, mebutamate is utilized in medicinal chemistry to synthesize novel carbamate libraries. Its baseline lipophilicity and solubility parameters provide a unique structural scaffold for structure-activity relationship (SAR) studies aiming to optimize membrane permeability while maintaining moderate aqueous solubility [3].
Mebutamate is specifically selected for in vivo models investigating the neuro-cardiovascular axis. Because it uniquely combines GABA-A receptor modulation with antihypertensive effects—unlike meprobamate—it serves as an essential probe for studies evaluating the systemic side effects of central nervous system depressants on blood pressure [4].
Irritant